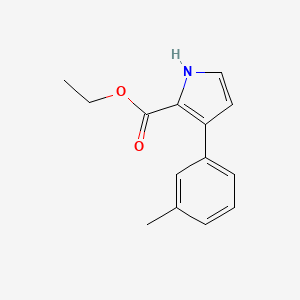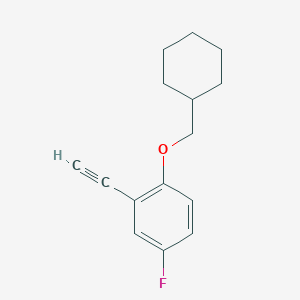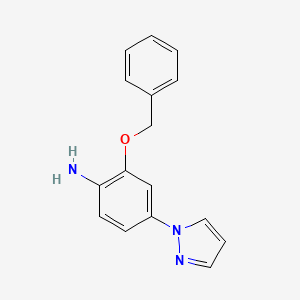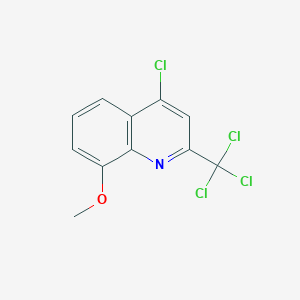
4-Chloro-8-methoxy-2-trichloromethyl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 4-chloro-8-methoxyquinoline with trichloromethyl reagents in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
4-Chloro-8-methoxy-2-trichloromethyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methoxy groups on the quinoline ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are common for quinoline derivatives.
Formation of Derivatives: The compound can be used to synthesize various derivatives through reactions with different reagents, leading to the formation of new quinoline-based compounds.
Scientific Research Applications
4-Chloro-8-methoxy-2-trichloromethyl-quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antibacterial, and antituberculosis agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
4-Chloro-8-methoxy-2-trichloromethyl-quinoline can be compared with other similar compounds, such as:
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline: This compound has similar structural features but includes a trifluoromethyl group, which may alter its chemical and biological properties.
4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Another similar compound with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
93599-98-5 |
|---|---|
Molecular Formula |
C11H7Cl4NO |
Molecular Weight |
311.0 g/mol |
IUPAC Name |
4-chloro-8-methoxy-2-(trichloromethyl)quinoline |
InChI |
InChI=1S/C11H7Cl4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 |
InChI Key |
XKHXOMGCCATVIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
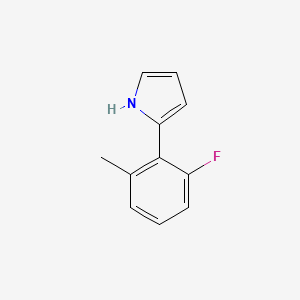
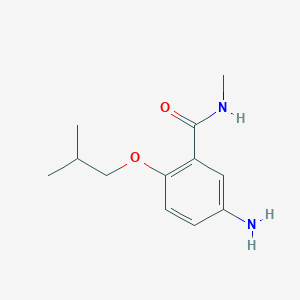
![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)
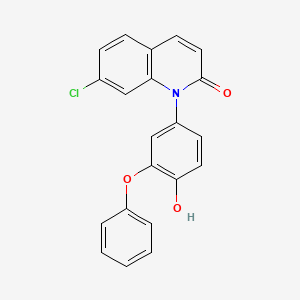
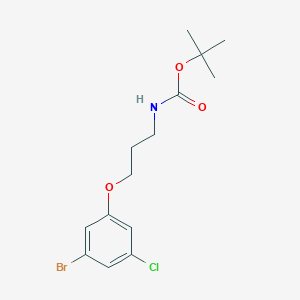
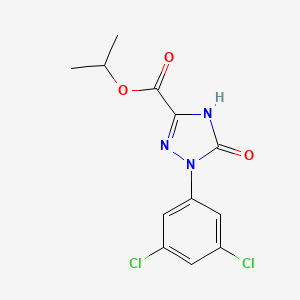
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
